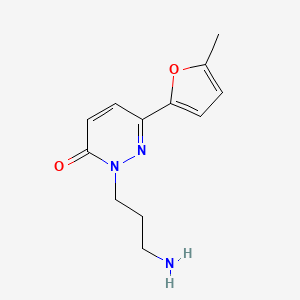
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one, also known as MFP-3-one, is a novel pyridazinone-based compound that has recently emerged as a promising lead molecule for the development of potential therapeutic agents. This compound has been studied for its potential applications in the treatment of diseases such as cancer, inflammation, and infection. Furthermore, its unique structural features and biological properties make it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Muscle Relaxant Activities
Research on dihydropyridazin-3-one derivatives has demonstrated their potential in medical applications, particularly in the development of new anticonvulsant and muscle relaxant drugs. A study by Sharma et al. (2013) synthesized a series of dihydropyridazin-3-one derivatives and evaluated their anticonvulsant activity and muscle relaxant activity. Some compounds showed promising results comparable to standard drugs like phenytoin and diazepam (Sharma, Verma, Sharma, & Prajapati, 2013).
Synthesis of Fused Azines
Ibrahim and Behbehani (2014) described the synthesis of a new class of pyridazin-3-one derivatives. These compounds were used as intermediates to create fused azines, highlighting the versatility of pyridazin-3-one frameworks in synthesizing complex heterocyclic structures (Ibrahim & Behbehani, 2014).
Novel 7-Aminofuro- and Aminothieno[2,3-d]pyridazin-4(5H)-ones
Koza et al. (2013) reported the synthesis of novel compounds including 7-aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-ones. These compounds were synthesized starting from furan- and thiophene-derived substrates, indicating the potential of furan derivatives in creating bioactive heterocycles (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Anti-microbial Activity and Cytotoxicity
Shankar et al. (2017) synthesized novel urea derivatives to assess their anti-microbial activity and cytotoxicity. Their research underscores the importance of structural modifications in enhancing the biological efficacy of pyridazinone-based compounds (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Synthesis of Optically Active Furanoids
Werfeli et al. (2010) explored the synthesis of optically active furanoids containing cytosine-, adenine-, and nicotinamide-like moieties, illustrating the potential application of furan derivatives in synthesizing optically active compounds with potential biological activity (Werfeli, Voltrová, Prutianov, & Kuthan, 2010).
Eigenschaften
IUPAC Name |
2-(3-aminopropyl)-6-(5-methylfuran-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-5-11(17-9)10-4-6-12(16)15(14-10)8-2-7-13/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJJFJPLBMWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)-6-(5-methylfuran-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)
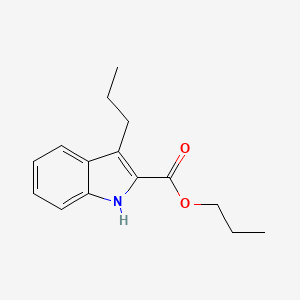
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
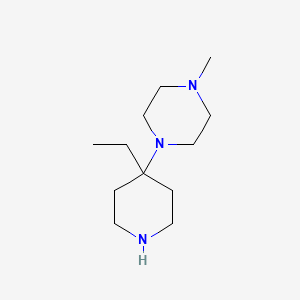
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)
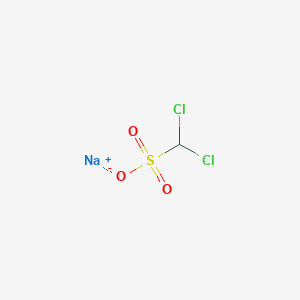
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)
![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)
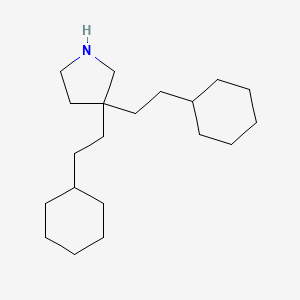
![2-({2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino}carbonyl)benzoic acid](/img/structure/B1484430.png)